molecular formula C12H14ClN3S B2965215 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 877964-68-6

2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

カタログ番号: B2965215
CAS番号: 877964-68-6
分子量: 267.78
InChIキー: GVIHGUXIETVAQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine (CID 9115294) is a bicyclic heterocyclic compound with a molecular formula of C₁₂H₁₄ClN₃S and a molecular weight of 267.78 g/mol. Its structure comprises a thieno[2,3-d]pyrimidine core fused to a cycloheptane ring, with a chloromethyl (-CH₂Cl) substituent at the C-2 position and an amino (-NH₂) group at C-4 . The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-340199) and serves as a key intermediate in synthesizing derivatives for pharmacological studies .

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization. This feature makes it valuable in medicinal chemistry for designing kinase inhibitors and anticancer agents .

特性

IUPAC Name

5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIHGUXIETVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic derivative with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One method includes the conversion of thiophene derivatives into pyrimidine frameworks through various coupling reactions. The chloromethyl group plays a crucial role in enhancing the reactivity of the compound towards biological targets.

Antitumor Activity

Research indicates that compounds similar to 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine exhibit significant antitumor properties. For instance:

  • Selective Inhibition : Some derivatives have shown selective inhibition of tumor cell proliferation by targeting folate receptors (FRs) and proton-coupled folate transporters (PCFT). This selective mechanism enhances their efficacy against various cancer cell lines such as KB and IGROV1 .
  • Mechanism of Action : The mechanism involves the depletion of cellular ATP pools and inhibition of key enzymes like β-glycinamide ribonucleotide formyltransferase (GARFTase), which are critical for tumor growth and survival .

Antifungal Activity

There is emerging evidence regarding the antifungal properties of related compounds:

  • Activity Against Fungi : Some studies have highlighted that compounds with similar structural motifs can exhibit antifungal activity against species like Candida albicans and Fusarium spp. The mechanisms often involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity is closely linked to the structural features of the compound:

Feature Description
Chloromethyl Group Enhances reactivity and selectivity towards targets
Cycloheptathieno Contributes to unique binding interactions
Pyrimidine Core Essential for biological activity against enzymes

Case Studies

  • In Vitro Studies : A study demonstrated that similar compounds effectively inhibited the growth of tumor cells in vitro by blocking folate transport mechanisms. The results indicated a higher potency compared to traditional chemotherapeutic agents .
  • In Vivo Efficacy : In SCID mice models bearing IGROV1 tumors, derivatives showed significant tumor reduction compared to control groups, suggesting potential for clinical application in cancer therapy .
  • Fungal Resistance Mechanisms : Research on antifungal activity revealed that structurally related compounds could overcome resistance mechanisms in pathogenic fungi by targeting different metabolic pathways compared to existing antifungal treatments .

類似化合物との比較

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidines are a versatile scaffold in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogues:

Table 1: Structural and Functional Comparison

Compound Name Structure/Substituents Molecular Formula Key Properties Biological Activity Reference
2-(Chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine Chloromethyl at C-2, amino at C-4 C₁₂H₁₄ClN₃S - Electrophilic C-2 site
- Soluble in polar aprotic solvents
Intermediate for kinase inhibitors; potential anticancer agent
4-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (33b) No C-2 substituent, amino at C-4 C₁₀H₁₃N₃S - Melting point: 264–266°C
- Lower molecular weight (219.29 g/mol)
Base structure for derivatives; limited activity alone
N,N-Diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine (19ba) Diethylamino at C-4 C₁₅H₂₂N₄S - Higher lipophilicity
- Purity >95% (HPLC)
Dopamine D₂ receptor modulator (negative allosteric)
4-((6,7,8,9-Tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide (4a) Arylaminosulfonamide at C-4 C₁₆H₁₈N₄O₂S₂ - Enhanced solubility in aqueous buffers
- IC₅₀: 0.18 µM (EGFR)
Dual EGFR/VEGFR-2 inhibitor; apoptosis inducer in MCF-7 cells
4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-amine Chloro at C-4, dimethyl at C-8 C₁₂H₁₄ClN₃S - Rigid benzo-fused core
- Higher thermal stability
Unknown; structural analogue for CNS targeting

Key Findings:

Substituent Effects on Activity: The chloromethyl group in the target compound provides a reactive site for derivatization, unlike the unsubstituted 33b . Derivatives such as 4a (arylaminosulfonamide) exhibit potent kinase inhibition (IC₅₀ = 0.18 µM for EGFR) due to enhanced hydrogen bonding with ATP-binding pockets . Lipophilic substituents (e.g., diethylamino in 19ba) improve blood-brain barrier penetration, making them suitable for CNS targets like dopamine receptors .

Synthetic Utility: The target compound is synthesized via chlorination of 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one using POCl₃, a pathway shared with other chloro derivatives (e.g., 1d) .

Biological Potency: Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chloro, sulfonamide) show superior kinase inhibition compared to pyrimidoindole analogues .

Q & A

Q. What are the established synthetic routes for preparing the core thieno[2,3-d]pyrimidine scaffold?

The synthesis involves a Gewald reaction between cycloheptanone and ethyl cyanoacetate to form the bicyclic thienopyrimidine core. Subsequent steps include:

  • Chlorination with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent.
  • Alkylation with chloromethylating agents (e.g., chloromethyl ethers) to install the chloromethyl group at the 2-position. Key intermediates are purified via fixed-phase chromatography (FCC) and validated using LCMS ([M+H]+ ~274–310) and HPLC (>95% purity) .

Table 1: Representative Characterization Data for Analogous Compounds

CompoundLCMS [M+H]+HPLC Retention (min)Purity (%)
19ba ( )274.25.709>95
19bb ( )274.05.908>95

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the chloromethyl group (δ ~4.2–4.5 ppm for CH₂Cl) and cycloheptane protons (δ ~1.5–2.8 ppm).
  • LCMS/HPLC : Ensure molecular weight accuracy and purity.
  • IR Spectroscopy : Validate amine (-NH₂, ~3450 cm⁻¹) and aromatic C=C/C=N stretches (~1600 cm⁻¹) .

Q. What solvents and conditions optimize the chlorination step?

Refluxing in POCl₃ with catalytic pyridine (110–120°C, 4–6 hours) achieves >90% conversion to the 4-chloro intermediate. Avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide structural optimization for receptor binding?

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D2 receptor).
  • Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • Prioritize substituents (e.g., chloromethyl) that enhance hydrophobic interactions in the receptor’s allosteric pocket .

Q. How do researchers resolve contradictions in purity assessments between LCMS and HPLC?

Discrepancies arise from ionization efficiency (LCMS) vs. UV absorption (HPLC). Mitigation strategies:

  • Use preparative HPLC followed by 1H NMR integration for absolute quantification.
  • Validate with differential scanning calorimetry (DSC) to detect crystallinity-related purity artifacts .

Q. What strategies improve yield in large-scale synthesis of the chloromethyl derivative?

  • Optimize alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane.
  • Monitor reaction progress via in situ FTIR to detect intermediate formation.
  • Scale purification using flash chromatography with gradients of ethyl acetate/hexane .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Synthesize analogs with variable substituents (e.g., replacing chloromethyl with alkynyl or sulfanyl groups).
  • Test bioactivity in receptor-binding assays (e.g., dopamine D2 modulation) or enzymatic inhibition studies.
  • Correlate electronic effects (Hammett σ values) with biological potency .

Methodological Notes for Data Interpretation

  • Contradictory bioactivity data : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish allosteric vs. orthosteric effects .
  • Unexpected byproducts : Use high-resolution LCMS/MS to identify side products (e.g., hydrolyzed chloromethyl groups).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。